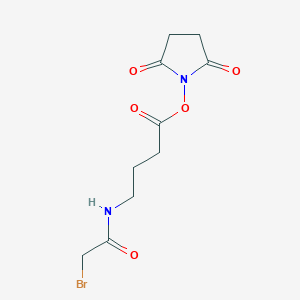

Succinimidyl-4-(bromoacetamido)butanoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGPAFUMQBBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703893 | |

| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95413-05-1 | |

| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Succinimidyl-4-(bromoacetamido)butanoate

This guide provides a comprehensive overview of Succinimidyl-4-(bromoacetamido)butanoate, a crucial reagent in modern bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the reagent's chemical properties, mechanisms, and core applications, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Power of Heterobifunctional Crosslinking

In the fields of proteomics, diagnostics, and therapeutics, the ability to covalently link two distinct biomolecules with precision is paramount. Succinimidyl-4-(bromoacetamido)butanoate is a heterobifunctional crosslinking agent designed for this purpose.[1] Unlike homobifunctional linkers that risk unwanted self-conjugation and polymerization, heterobifunctional reagents like this one possess two different reactive ends. This intrinsic asymmetry allows for controlled, sequential reactions, which is critical for creating well-defined bioconjugates such as antibody-drug conjugates (ADCs).[1]

This particular crosslinker features two key reactive groups:

-

An N-hydroxysuccinimide (NHS) ester , which targets primary amines (-NH₂).

-

A bromoacetyl group , which targets sulfhydryl groups (-SH).[2][3]

This combination enables the specific and efficient conjugation of amine-containing molecules (like proteins, which are rich in lysine residues) to sulfhydryl-containing molecules (such as cysteine-containing peptides or thiolated oligonucleotides).[1] The strategic design of this crosslinker minimizes side reactions and allows for the construction of complex molecular assemblies with high fidelity.[1]

Chemical Properties and Mechanism of Action

To effectively use this crosslinker, a deep understanding of its structure and reactivity is essential. The molecule's power lies in the distinct reactivity of its two terminal groups, separated by a spacer arm.

| Property | Description | Source |

| Molecular Formula | C₁₀H₁₃BrN₂O₅ | [4] |

| Molecular Weight | 321.12 g/mol | [4] |

| Reactive Group 1 | N-hydroxysuccinimide (NHS) Ester | [3] |

| Target 1 | Primary Amines (-NH₂) | [3] |

| Reactive Group 2 | Bromoacetyl | [3] |

| Target 2 | Sulfhydryl Groups (-SH) | [3] |

| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF first. |

The Two-Step Conjugation Mechanism

The key to this crosslinker's utility is the ability to perform a two-step reaction. This sequential approach prevents the unwanted polymerization that can occur with single-step methods.

Step 1: Amine Acylation (NHS Ester Reaction) The process begins by reacting the crosslinker with the first protein (Protein 1), which contains accessible primary amines (e.g., lysine residues). The NHS ester end of the molecule reacts with these amines under slightly alkaline conditions (pH 7-9) to form a stable and covalent amide bond.[3] This reaction releases N-hydroxysuccinimide as a byproduct. At this stage, Protein 1 is now "activated" with a pending sulfhydryl-reactive bromoacetyl group.

Step 2: Sulfhydryl Alkylation (Bromoacetyl Reaction) After removing any excess, unreacted crosslinker, the activated Protein 1 is introduced to the second molecule (Molecule 2), which must possess a free sulfhydryl group (e.g., a cysteine residue). The bromoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution, forming a stable thioether bond.[3][5] This reaction proceeds optimally at a pH between 7.5 and 8.5.[5]

The diagram below illustrates this sequential conjugation workflow.

Core Applications in Research and Drug Development

The ability to link different biomolecules with high control makes this crosslinker invaluable in several high-stakes research areas.

A. Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the cell-killing potency of a cytotoxic drug. Heterobifunctional crosslinkers are central to their construction.[1] In a typical workflow, the antibody's lysine residues are first modified with the crosslinker. After purification, the now bromoacetyl-activated antibody is reacted with a thiol-containing drug payload to form the final, stable ADC. This controlled process is crucial for achieving a defined drug-to-antibody ratio (DAR), a critical quality attribute for ADC efficacy and safety.

B. Protein-Protein Interaction Studies

Understanding how proteins interact is fundamental to cell biology. This crosslinker can be used to "trap" transient interactions. One protein can be modified with the crosslinker, and if it interacts with a partner protein that has a nearby cysteine, a covalent bond can be formed. This allows for the identification of binding partners and the mapping of interaction interfaces through techniques like mass spectrometry.

C. Immobilization of Biomolecules for Assays

For developing diagnostics or high-throughput screening assays, proteins or peptides are often attached to a solid support, such as a magnetic bead or a microplate surface. This crosslinker provides a stable method for this immobilization. For instance, an amine-functionalized surface can be activated with the crosslinker, making it ready to capture any cysteine-containing protein or peptide of interest. This is particularly useful for affinity chromatography and immunoassays.[6]

Detailed Experimental Protocol: Conjugating an IgG Antibody to a Cysteine-Peptide

This protocol provides a self-validating workflow for a common bioconjugation task. It includes steps for activation, conjugation, purification, and confirmation.

Materials and Reagents

-

IgG Antibody: 2 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).[7]

-

Cysteine-Peptide: Lyophilized, HPLC-purified (>90%).[8]

-

Succinimidyl-4-(bromoacetamido)butanoate: Store desiccated at 2-8°C.

-

Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Buffers: 1X PBS (pH 7.4), 0.1 M Sodium Bicarbonate (pH 8.3), Quenching Buffer (e.g., 1 M Tris, pH 8.0).

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns).[9]

Step-by-Step Methodology

Part 1: Antibody Activation with the Crosslinker Causality: This step attaches the crosslinker to the antibody's primary amines. A slightly basic pH (8.3) is used to deprotonate the amines, enhancing their nucleophilicity for reaction with the NHS ester.[10]

-

Prepare Antibody: Adjust the buffer of the IgG solution to 0.1 M sodium bicarbonate, pH 8.3. Ensure the final protein concentration is at least 2 mg/mL, as conjugation efficiency drops at lower concentrations.[7]

-

Prepare Crosslinker Stock: Immediately before use, dissolve the crosslinker in anhydrous DMSO to create a 10 mM stock solution. Note: The crosslinker is moisture-sensitive; do not store the stock solution.

-

Reaction: Add a 10 to 20-fold molar excess of the crosslinker stock solution to the antibody solution. For example, for 1 mL of a 2 mg/mL IgG solution (~13.3 nmol), add 13.3 to 26.6 µL of the 10 mM stock.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

Purification: Immediately remove excess, non-reacted crosslinker using a desalting column equilibrated with 1X PBS, pH 7.4. This step is critical to prevent the crosslinker from reacting with the peptide in the next stage.

Part 2: Conjugation of Activated Antibody to Cys-Peptide Causality: The bromoacetyl groups on the activated antibody now react with the sulfhydryl group of the peptide. The pH is maintained near neutral (7.4) to ensure the specificity of the bromoacetyl-thiol reaction.

-

Prepare Peptide: Dissolve the lyophilized Cys-peptide in 1X PBS, pH 7.4, to a known concentration. Cysteine-containing peptides can oxidize and form disulfide dimers, so they should be used immediately after dissolution.[8]

-

Reaction: Add a 1.5 to 5-fold molar excess of the Cys-peptide to the purified, activated antibody solution.

-

Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional but Recommended): To stop the reaction and cap any remaining unreacted bromoacetyl groups, add a quenching agent like cysteine or 2-mercaptoethanol to a final concentration of ~10 mM. Incubate for 15 minutes.

Part 3: Purification and Characterization of the Final Conjugate Causality: This is the self-validation stage. Removing unconjugated peptide and antibody is essential for a clean final product. Characterization confirms that the conjugation was successful.

-

Purification: Purify the final conjugate from excess peptide and quenching reagents using a desalting column or size-exclusion chromatography (SEC).

-

Characterization:

-

SDS-PAGE: Compare the conjugate to the starting antibody. A successful conjugation will show a shift in the molecular weight corresponding to the mass of the attached peptides.

-

Mass Spectrometry (LC-MS): Provides a precise mass of the conjugate, allowing for confirmation of the product and calculation of the average number of peptides per antibody.

-

The experimental workflow is summarized in the diagram below.

Troubleshooting and Key Considerations

-

Low Conjugation Efficiency:

-

Cause: Insufficiently reactive amines or thiols. Amine-containing buffers (like Tris or glycine) in the antibody solution will compete with the reaction.[9] Ensure buffers are amine-free. Thiols on the peptide may have oxidized; use fresh peptide solutions.

-

Solution: Perform a buffer exchange into an appropriate reaction buffer before starting. Increase the molar excess of the crosslinker or peptide.

-

-

Precipitation of Protein:

-

Cause: The crosslinker is dissolved in an organic solvent (DMSO). Adding too large a volume can denature the protein.

-

Solution: Keep the volume of the added DMSO stock solution to less than 10% of the total reaction volume. Add the stock solution slowly while gently vortexing the protein solution.[10]

-

-

Hydrolysis of NHS Ester:

-

Cause: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that becomes faster at higher pH.

-

Solution: Always prepare the crosslinker stock solution immediately before use and add it to the protein solution without delay.

-

Conclusion

Succinimidyl-4-(bromoacetamido)butanoate is a versatile and powerful tool for creating specific and stable bioconjugates. Its heterobifunctional nature enables a controlled, two-step reaction process that is essential for advanced applications in drug development, diagnostics, and fundamental research. By understanding its chemical mechanism and adhering to validated protocols, researchers can reliably generate high-quality conjugates to drive scientific innovation.

References

- Soltec Bioscience. (n.d.). NHS bromo acetate, cas no. 42014-51-7, protein crosslinker heterobifunctional.

- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.

- Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents.

- Creative Biolabs. (2025, June 4). Heterobifunctional Crosslinkers.

- Sigma-Aldrich. (n.d.). Crosslinkers.

- BBI Solutions. (n.d.). PROTEIN CONJUGATION PROTOCOL.

- BLD Pharm. (n.d.). 95413-05-1|Succinimidyl-4-(bromoacetamido)butanoate.

- Interchim. (n.d.). SIAB, Sulfo-SIAB, SBA, SBAP.

- Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.

- Zhang, H., et al. (2014). 4-(Succinimido)-1-butane sulfonic acid as a Brönsted acid catalyst for synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions. Chinese Chemical Letters.

- Thermo Fisher Scientific. (n.d.). Thermo Scientific SBAP (succinimidyl 3-(bromoacetamido)propionate) 50 mg.

- Singh, B., & Sharma, S. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Journal of Pharmaceutical Sciences and Research.

- AAT Bioquest. (n.d.). Antibody Conjugation Protocol.

- Singh, B., & Sharma, S. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Advanced Pharmaceutical Bulletin.

- Vector Laboratories. (n.d.). Protein-Oligonucleotide Conjugation Kit.

- Interchim. (2020, October). BSA-Peptide Conjugation Kit (CM52402x1 and CM52402x3) User Reference Guide.

- dos Santos, J. F. L., et al. (2023). Mecanisms of the chemical crosslinking to obtain the hydrogels: Synthesis, conditions of crosslinking and biopharmaceutical applications. Research, Society and Development.

- Omotuyi, O. I., et al. (2021). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Pharmaceutics.

- Park, J., et al. (2021). Surface-crosslinking of itaconic acid-based superabsorbent polymer using a novel bio-based surface-crosslinker based on succinic acid. Journal of Industrial and Engineering Chemistry.

- Sigma-Aldrich. (n.d.). SBAP (succinimidyl 3-(bromoacetamido)propionate).

- CovaChem. (n.d.). SBA Crosslinker; SBA NHS; Succinimidyl bromoacetate; 42014-51-7.

- Sigma-Aldrich. (n.d.). SBAP (succinimidyl 3-(bromoacetamido)propionate).

- CymitQuimica. (n.d.). Succinimidyl 3-(bromoacetamido)propionate.

Sources

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. NHS bromo acetate, cas no. 42014-51-7, protein crosslinker heterobifunctional from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 3. SBAP (succinimidyl 3-(bromoacetamido)propionate) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 95413-05-1|Succinimidyl-4-(bromoacetamido)butanoate|BLD Pharm [bldpharm.com]

- 5. interchim.fr [interchim.fr]

- 6. korambiotech.com [korambiotech.com]

- 7. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 8. interchim.fr [interchim.fr]

- 9. vectorlabs.com [vectorlabs.com]

- 10. biotium.com [biotium.com]

Succinimidyl-4-(bromoacetamido)butanoate solubility and stability

This guide outlines the physicochemical profile, solubility dynamics, and conjugation protocols for Succinimidyl-4-(bromoacetamido)butanoate .

Executive Summary

Succinimidyl-4-(bromoacetamido)butanoate is a heterobifunctional crosslinker designed for the controlled conjugation of primary amines (via NHS ester) to sulfhydryl groups (via bromoacetyl). It serves as a critical tool in the development of Antibody-Drug Conjugates (ADCs) and enzyme immobilization where a non-cleavable, mid-length spacer is required to reduce steric hindrance without compromising stability.

Unlike maleimide-based linkers, which are susceptible to retro-Michael addition (ring opening) in plasma, the bromoacetyl moiety forms a stable thioether bond. However, this stability comes at the cost of lower reactivity, necessitating precise pH control during the conjugation workflow.

Physicochemical Profile

Understanding the structural constraints of this molecule is the first step toward a successful conjugation. The "butanoate" linker provides a slightly longer spacer arm than the common propionate variant (SBAP), offering increased flexibility between conjugated biomolecules.

| Property | Specification | Notes |

| Chemical Name | Succinimidyl-4-(bromoacetamido)butanoate | Homolog of SBAP (Propionate) |

| Reactive Groups | NHS Ester (Amine-reactive) Bromoacetyl (Thiol-reactive) | Heterobifunctional |

| Spacer Arm Length | ~7.5 Å (Theoretical) | Slightly longer than SBAP (6.2 Å) due to extra methylene group. |

| Molecular Weight | ~321.1 Da | Calculated based on C₁₀H₁₃BrN₂O₅ structure. |

| Hydrophobicity | High | Not water soluble. Requires organic co-solvent. |

| Cleavability | Non-cleavable | Forms permanent Amide and Thioether bonds. |

Structural Mechanism

The crosslinker operates via two distinct mechanisms:

-

NHS Ester: Undergoes nucleophilic attack by primary amines (

) on lysine residues or N-termini, releasing N-hydroxysuccinimide. -

Bromoacetyl: Undergoes

nucleophilic substitution by thiols (

Figure 1: Reaction mechanism. The NHS ester reacts first to activate the amine-containing protein, followed by the bromoacetyl reaction with the sulfhydryl-containing molecule.

Solubility Dynamics: The "Solvent-First" Rule

A common failure mode with bromoacetamido-butanoate linkers is precipitation upon direct addition to aqueous buffer. This molecule is lipophilic.

Solubility Protocol

-

Organic Solvent: Dissolve the crosslinker in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–20 mM .

-

Note: DMSO is preferred for biological compatibility; DMF is preferred if downstream evaporation is required.

-

-

Aqueous Dilution: The organic stock should be added to the aqueous reaction mixture such that the final solvent concentration is <10% (v/v) (ideally <5%) to prevent protein denaturation.

-

Visual Check: If the solution turns cloudy immediately upon addition, the crosslinker has precipitated. This indicates either the concentration is too high or the mixing was insufficient.

Warning: Do not prepare aqueous stock solutions. The NHS ester will hydrolyze immediately.

Stability & Hydrolysis Kinetics

Stability is a war against moisture (hydrolysis) and light (photodecomposition).

Hydrolysis Rates (NHS Ester)

The NHS ester moiety is moisture-sensitive. Its half-life in aqueous solution decreases drastically as pH increases.

| pH Condition | NHS Ester Half-Life ( | Implication |

| pH 7.0 | 4–5 Hours | Stable enough for mixing and aliquoting. |

| pH 8.0 | ~1 Hour | Optimal window for amine reaction. |

| pH 8.5+ | < 20 Minutes | Risk: Hydrolysis competes with conjugation. |

Bromoacetyl Stability[1]

-

Light Sensitivity: The C-Br bond is photosensitive. All reactions involving the bromoacetyl group must be performed in the dark or under low-light conditions.

-

Storage: Store desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which kills the NHS ester.

Optimized Conjugation Protocol (Two-Step Method)

Rationale: A two-step protocol is strictly recommended over a one-step mix. Mixing Protein A, Protein B, and the crosslinker simultaneously often leads to homopolymerization (Protein A-A) or "capping" of amines without crosslinking.

Reagents Required[1][2][3][4][5][6][7][8][9][10]

-

Buffer A (Amine Reaction): PBS or HEPES, pH 7.2–7.5. (Avoid Tris/Glycine; they contain amines).

-

Buffer B (Thiol Reaction): PBS or Borate, pH 8.0–8.5, 5-10 mM EDTA.

-

Desalting Column: Sephadex G-25 or Zeba Spin Columns.

Step-by-Step Workflow

Phase 1: Protein Activation (Amine Targeting)

-

Prepare Protein: Dissolve Protein A (e.g., Antibody) in Buffer A at 2–5 mg/mL.

-

Add Crosslinker: Add the DMSO-dissolved crosslinker to Protein A.

-

Molar Excess: Use 10–20 fold molar excess of crosslinker over protein.

-

-

Incubate: React for 30–60 minutes at room temperature.

-

Note: Keep pH < 8.0 here to preserve the bromoacetyl group's integrity while reacting the NHS ester.

-

-

Purify (Critical): Immediately pass the reaction through a desalting column equilibrated with Buffer B .

-

Purpose: Removes unreacted crosslinker and hydrolyzed byproducts. Changes pH to 8.0–8.5 for the next step.

-

Phase 2: Conjugation (Thiol Targeting)

-

Prepare Sulfhydryl Target: Ensure Protein B (or peptide) has free sulfhydryls. If disulfide bonds are present, reduce them using TCEP or DTT (remove reducing agent before this step).

-

Mix: Combine the Activated Protein A (from Phase 1) with Protein B.

-

Ratio: Molar ratio depends on size, typically 1:1 to 1:3.

-

-

Adjust pH (The Bromoacetyl Nuance):

-

Constraint: Bromoacetyl groups are less reactive than maleimides. They require a slightly higher pH to drive the displacement of the bromide.

-

Target:pH 8.0–8.5 .

-

Why? At pH < 7.5, the reaction is too slow. At pH > 9.0, the bromoacetyl group becomes non-specific and may react with histidines or amines.

-

-

Incubate: React for 12–18 hours at 4°C or 2–4 hours at room temperature in the dark .

-

Quench: Add 2-Mercaptoethanol or Cysteine (final 10 mM) to quench remaining bromoacetyl groups.

Figure 2: Optimized Two-Step Conjugation Workflow. Note the buffer exchange step which serves dual purposes: purification and pH adjustment.

Troubleshooting & FAQs

Q: Why use Bromoacetyl (SBAB) over Maleimide (SMCC)? A: Maleimide thioether bonds can reverse in blood plasma (retro-Michael addition), transferring the drug payload to albumin. Bromoacetyl thioether bonds are irreversible and more stable, though harder to form (slower kinetics).

Q: I see precipitation in Step 2. A: Your protein concentration might be too high, or the DMSO content exceeded 10%. Try adding the DMSO solution in small aliquots while vortexing gently.

Q: Can I use Tris buffer? A: NO for Phase 1. Tris contains primary amines that will compete with your protein for the NHS ester. Use PBS, HEPES, or Bicarbonate. Tris is acceptable for Phase 2 (Thiol reaction) but Borate is preferred for maintaining the higher pH (8.5).

References

-

Thermo Fisher Scientific. Crosslinking Technical Handbook: Amine-to-Sulfhydryl Crosslinkers.

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Heterobifunctional Crosslinkers).

-

Inman, J. K., et al. (1991). Synthesis of N-succinimidyl bromoacetate and its application. Bioconjugate Chemistry.[1][2][3][4]

-

Weltman, J. K., et al. (1983). N-Succinimidyl (4-iodoacetyl) aminobenzoate: a new heterobifunctional crosslinker. Biotechniques.[1][2][3]

Sources

Methodological & Application

Application Note: Succinimidyl-4-(bromoacetamido)butanoate (SBAB) in Proteomics

This Application Note and Protocol Guide is structured to serve as a definitive technical resource for the use of Succinimidyl-4-(bromoacetamido)butanoate (referred to herein as SBAB ) in high-stakes proteomics and bioconjugation workflows.

Part 1: Introduction & Chemical Logic

The Molecule and Its Mission

Succinimidyl-4-(bromoacetamido)butanoate (SBAB) is a heterobifunctional crosslinker designed for the controlled conjugation of amine-containing molecules (Proteins, Lysine residues) to sulfhydryl-containing molecules (Cysteines, Thiolated haptens).[1]

While often compared to its shorter analog SBAP (Succinimidyl 3-(bromoacetamido)propionate) or its iodoacetyl counterpart SIAB , SBAB offers a distinct chemical profile:

-

Spacer Arm (~7.5 Å): The butanoate backbone provides a slightly longer, more flexible spacer than SBAP (6.2 Å), reducing steric hindrance when conjugating bulky proteins.

-

Bromoacetyl Stability: Unlike iodoacetyl crosslinkers (e.g., SIAB), the bromoacetyl group is significantly less photosensitive. This allows for benchtop manipulation without strict darkroom conditions, improving workflow reproducibility.

-

Reaction Specificity: The bromoacetyl group is less reactive than iodoacetyl, requiring a slightly higher pH (8.0–8.5) for optimal thiol coupling. This "lower reactivity" is a feature, not a bug—it reduces non-specific alkylation of histidine or methionine residues that can occur with highly aggressive iodoacetyl reagents.

Mechanism of Action

The conjugation occurs via two distinct, pH-dependent reactions:

-

NHS Ester Reaction (Amine-Targeting): The N-hydroxysuccinimide (NHS) ester reacts with primary amines (

) at pH 7.0–8.0 to form a stable amide bond, releasing NHS. -

Bromoacetyl Reaction (Thiol-Targeting): The bromoacetyl group reacts with sulfhydryls (

) via nucleophilic substitution at pH 8.0–8.5 to form a stable thioether bond.

Visualization of Chemical Logic

The following diagram illustrates the sequential conjugation mechanism, highlighting the critical intermediate step.

Caption: Figure 1. Sequential reaction pathway of SBAB. Step 1 locks the linker to Protein A; Step 2 captures Protein B via cysteine residues.

Part 2: Key Applications

Preparation of Immunogens (Hapten-Carrier Conjugates)

SBAB is ideal for coupling cysteine-containing peptide haptens to carrier proteins like KLH (Keyhole Limpet Hemocyanin) or BSA.

-

Advantage: The thioether bond is non-cleavable in vivo, ensuring the hapten remains presented on the carrier during immune processing.

-

Why SBAB? The lack of light sensitivity simplifies the manufacturing of large batches of immunogens compared to SIAB.

Enzyme-Antibody Conjugates (EIA/ELISA)

Used to link enzymes (e.g., HRP, Alkaline Phosphatase) to antibodies.

-

Strategy: The antibody is usually activated with SBAB (via amines), and the enzyme (containing accessible thiols or thiolated via Traut’s Reagent) is reacted second.

-

Advantage: Preserves antibody binding activity better than glutaraldehyde crosslinking because it avoids random polymerization.

Liposome Functionalization

SBAB can be used to attach ligands to liposomes containing amine-functionalized lipids (e.g., PE).

-

Stability: The resulting bond is stable in serum, unlike disulfide-based linkers which can reduce prematurely.

Part 3: Detailed Experimental Protocol

Protocol: Two-Step Protein-Protein Conjugation

Objective: Conjugate Protein A (Amine-rich, e.g., Antibody) to Protein B (Thiol-rich, e.g., Enzyme or Peptide).

A. Reagents & Buffer Preparation

| Reagent | Specification | Purpose |

| Conjugation Buffer A | PBS or HEPES, pH 7.2–7.5, EDTA-free | For NHS reaction. Amine-free! (No Tris/Glycine). |

| Conjugation Buffer B | PBS or Borate, pH 8.3–8.5, 5-10 mM EDTA | For Bromoacetyl reaction. EDTA prevents thiol oxidation. |

| SBAB Stock | 10–50 mM in dry DMSO or DMF | Hydrolysis sensitive. Prepare immediately before use. |

| Desalting Column | Sephadex G-25 or Zeba Spin Column | To remove excess unreacted SBAB. |

| Hydroxylamine | 10 mM (Optional) | To quench unreacted NHS esters (if not desalting). |

B. Step-by-Step Workflow

Step 1: Activation of Protein A (NHS Reaction)

-

Dissolve Protein A in Conjugation Buffer A at 1–5 mg/mL.

-

Prepare SBAB: Dissolve SBAB in dry DMSO to a concentration of 25 mM.

-

Initiate Reaction: Add SBAB solution to Protein A.

-

Molar Ratio: Use a 10-20 fold molar excess of SBAB over protein.

-

Example: For 1 mL of IgG (150 kDa, 2 mg/mL), add ~10 µL of 10 mM SBAB.

-

-

Incubate: 30–60 minutes at Room Temperature (RT).

-

Note: Do not exceed 2 hours; NHS hydrolysis competes with conjugation.

-

Step 2: Removal of Excess Crosslinker Critical Step: You must remove unreacted SBAB to prevent it from reacting with Protein B's amines or thiols indiscriminately.

-

Equilibrate a desalting column with Conjugation Buffer B (pH 8.3–8.5).

-

Apply the reaction mixture from Step 1.

-

Collect the flow-through (Activated Protein A).

Step 3: Conjugation with Protein B (Bromoacetyl Reaction)

-

Prepare Protein B: Ensure Protein B has reduced sulfhydryls. If necessary, reduce with TCEP or DTT, then desalt to remove the reducing agent.

-

Mix: Add Protein B to the Activated Protein A (from Step 2).

-

Ratio: Molar ratio depends on desired stoichiometry (usually 1:1 to 1:3).

-

-

Incubate: React for 12–18 hours at 4°C or 2–4 hours at RT .

-

Expert Insight: Bromoacetyl reactions are slower than Maleimide or Iodoacetyl. The higher pH (8.3–8.5) and longer time are required to drive the reaction to completion.

-

-

Quench (Optional): Add L-Cysteine (final 10 mM) to block any remaining bromoacetyl groups.

C. Workflow Visualization

Caption: Figure 2. Operational workflow for Two-Step SBAB conjugation, ensuring specificity and preventing polymerization.

Part 4: Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Conjugation Yield | Hydrolysis of NHS ester | Ensure DMSO is dry. Do not store SBAB stocks. Use immediately. |

| Precipitation | Protein too concentrated or hydrophobic linker | Dissolve SBAB in DMSO first. Dilute protein to <2 mg/mL. |

| No Reaction at Step 2 | pH too low for Bromoacetyl | Critical: Bromoacetyl needs pH > 8.0. If your protein is unstable at pH 8.5, extend time at pH 7.5 (24h). |

| Protein Aggregation | Over-crosslinking | Reduce molar excess of SBAB in Step 1 (try 5-fold instead of 20-fold). |

Expert Tips

-

The "Dark" Myth: Unlike SIAB (Iodoacetyl), SBAB is not highly light-sensitive. You can perform these steps on a standard benchtop, though avoiding direct sunlight is good practice.

-

EDTA is Mandatory: In Step 3, trace metals can catalyze the oxidation of Protein B's thiols into disulfide bonds (dimers), preventing them from reacting with the crosslinker. Always include 5–10 mM EDTA in Buffer B.

-

Spacer Length Nuance: If you find steric hindrance with SBAP (Propionate, 6.2 Å), SBAB's Butanoate spacer (~7.5 Å) provides just enough extra "reach" without introducing the floppiness of long PEG chains.

Part 5: References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on crosslinking chemistry and spacer arm lengths).

-

Thermo Fisher Scientific. Crosslinking Technical Handbook. (Detailed reaction conditions for NHS and Haloacetyl groups).

-

Boeckler, C., et al. (1999).[2][3] Differential reactivity of maleimide and bromoacetyl functions with thiols. European Journal of Immunology. (Establishes the pH dependence of Bromoacetyl vs Maleimide).

-

World Health Organization. Annex 2: Recommendations for the production and control of Meningococcal Group A conjugate vaccines. (Cites use of bromoacetyl linkers in vaccine immunogen preparation).

Sources

- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: Surface Immobilization of Thiolated Ligands using Succinimidyl-4-(bromoacetamido)butanoate (SBAB)

[1]

Abstract

This guide details the protocol for using Succinimidyl-4-(bromoacetamido)butanoate (SBAB) as a heterobifunctional crosslinker to immobilize thiol-containing ligands (proteins, peptides, or oligonucleotides) onto amine-functionalized surfaces.[1] SBAB offers a distinct advantage over maleimide-based linkers due to the stability of the resulting thioether linkage and the specific pH-tunable reactivity of the bromoacetyl group. This document covers chemical mechanisms, step-by-step protocols, critical optimization parameters, and validation methods.[1]

Introduction & Chemical Mechanism[2]

Why Choose SBAB?

SBAB is a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester on one end and a bromoacetyl group on the other, separated by a butanoate spacer arm (approx.[1] 12.0 Å).

-

vs. Maleimides: While maleimides are popular for thiol conjugation, they are susceptible to hydrolysis (ring-opening) which can lead to heterogeneous products.[1] Bromoacetyl groups form stable thioether bonds via nucleophilic substitution (

) and are generally more stable in aqueous solution prior to reaction. -

vs. Iodoacetyls: Bromoacetyls are less photosensitive than iodoacetyls, reducing the risk of free radical generation and non-specific modification of tyrosine or histidine residues during handling.

Reaction Mechanism

The immobilization is a two-step process:

-

Surface Activation: The NHS ester reacts with primary amines (

) on the surface (e.g., amino-silane glass, amine-functionalized beads) at pH 7.2–8.0, forming a stable amide bond and releasing NHS.[1] -

Ligand Immobilization: The bromoacetyl group reacts with sulfhydryl groups (

) on the ligand at pH 8.0–9.0 to form a stable thioether bond.

Reaction Scheme Diagram

The following diagram illustrates the chemical pathway from surface activation to ligand immobilization.

Caption: Figure 1. Chemical mechanism of SBAB-mediated immobilization. Step 1 involves amide bond formation, followed by Step 2, the displacement of bromine by the thiol nucleophile.[1]

Materials & Preparation

Reagents

| Component | Specification | Notes |

| SBAB Crosslinker | High Purity (>95%) | Store at 4°C under desiccant.[1] Moisture sensitive.[2][3][4] |

| Solvent | DMSO or DMF (Anhydrous) | NHS esters hydrolyze rapidly in water; dissolve SBAB immediately before use. |

| Activation Buffer | PBS or HEPES (pH 7.2–7.5) | NO primary amines (Tris, Glycine) allowed.[1] |

| Conjugation Buffer | Borate or Phosphate (pH 8.0–8.5) | Contains 5-10 mM EDTA to prevent thiol oxidation. |

| Reducing Agent | TCEP-HCl or DTT | Required if ligand thiols are oxidized (disulfides). |

| Quenching Buffer | L-Cysteine or Mercaptoethanol | Caps unreacted bromoacetyl groups. |

Ligand Preparation (Critical)

-

Reduction: If the protein/peptide contains disulfide bonds, reduce with TCEP (tris(2-carboxyethyl)phosphine) or DTT.[1][5]

-

Desalting: If DTT is used, it must be removed via a desalting column (e.g., Zeba Spin) before reaction, as DTT contains thiols that will compete for the SBAB.[1] TCEP does not contain thiols and is compatible at low concentrations, but removal is still recommended for maximum efficiency.[1]

Experimental Protocol

Phase 1: Surface Activation[1]

-

Equilibration: Allow the SBAB vial to equilibrate to room temperature before opening to prevent condensation.

-

Solubilization: Dissolve SBAB in anhydrous DMSO or DMF to a concentration of 10–50 mM .

-

Dilution: Immediately dilute the SBAB stock into Activation Buffer (pH 7.2–7.5) to a final concentration of 0.5–2.0 mM .

-

Note: The organic solvent content in the final buffer should be <10% (v/v) to avoid damaging sensitive surfaces, though SBAB requires some organic solvent for solubility.

-

-

Incubation: Submerge the amine-functionalized surface (slide, beads, or chip) in the SBAB solution.[1]

-

Time: 30–60 minutes at Room Temperature (RT).

-

Agitation: Gentle shaking/rotation.

-

-

Wash: Rinse the surface 3× with Activation Buffer to remove unreacted crosslinker and hydrolyzed byproducts. Proceed immediately to Phase 2. Do not let the surface dry.

Phase 2: Ligand Immobilization[1]

-

Ligand Solution: Prepare the thiol-containing ligand in Conjugation Buffer (pH 8.0–8.5) .

-

Concentration: Typically 10–100 µg/mL for proteins; 10–50 µM for peptides/oligonucleotides.

-

Additives: Include 5–10 mM EDTA to chelate metals that catalyze disulfide formation (oxidation).

-

-

Reaction: Apply the ligand solution to the activated surface.

-

Time: 1–2 hours at RT or Overnight at 4°C.

-

Note on pH: Bromoacetyl reactions are slower than maleimides. A pH of 8.3 is optimal to drive the formation of the thiolate anion (

), which is the reactive nucleophile.[6]

-

-

Quenching (Optional but Recommended): Add 10 mM L-Cysteine or 2-Mercaptoethanol to the surface and incubate for 15 minutes. This blocks any remaining bromoacetyl groups, preventing non-specific binding later.[1]

-

Final Wash: Rinse 3× with PBS (pH 7.4) containing 0.05% Tween-20 (to remove non-covalently adsorbed ligands), followed by 3× with pure PBS.[1]

Workflow Visualization

Caption: Figure 2. Operational workflow for SBAB surface immobilization.

Troubleshooting & Optimization (E-E-A-T)

pH Specificity

-

The Trap: Unlike maleimides (specific at pH 6.5–7.5), bromoacetyl groups require higher pH (8.0–9.[1]0) for efficient reaction with thiols.

-

The Risk: At pH > 8.5, bromoacetyls can cross-react with amines (Histidine, Lysine).[1][7]

-

The Solution: Since the surface amines are converted to amides in Phase 1, the surface is inert. However, if your ligand has surface-accessible amines, keep the reaction pH strictly between 8.0 and 8.3 .[1] This window maximizes thiol reactivity (kinetic preference) while minimizing amine modification on the ligand.

Hydrolysis Management

NHS esters are unstable in aqueous solution.[8]

-

Rule: Never prepare aqueous SBAB stock solutions.

-

Rule: Once diluted into the aqueous buffer, apply to the surface immediately (< 5 minutes).

Ligand Reduction State

The most common cause of failure is oxidized ligands (disulfide dimers).

-

Validation: Use Ellman’s Reagent to quantify free sulfhydryls on your ligand prior to immobilization.

-

Cleanup: Always remove DTT/BME using a desalting column (e.g., PD-10 or Zeba) before mixing with the activated surface.[1]

Validation Methods

How do you confirm the immobilization worked?

| Method | Observation | Indication |

| Contact Angle | Change in water droplet angle | Indicates change in surface chemistry (e.g., Amine -> Hydrophobic Linker -> Protein).[1] |

| XPS (X-ray Photoelectron Spectroscopy) | Appearance of 'Br' peak (Phase 1) | Confirms SBAB attachment (Br is present). |

| XPS (Phase 2) | Disappearance of 'Br' / Appearance of 'S' | Confirms substitution of Bromine by Thiol. |

| Functional Assay | ELISA / Fluorescence | Binding of a fluorescent antibody to the immobilized ligand confirms bioactivity. |

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press. (Standard field reference for bromoacetyl chemistry).

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. Crosslinkers Selection Guide [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. manuals.plus [manuals.plus]

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Succinimidyl-4-(bromoacetamido)butanoate (SBAB)

Introduction: Engineering Precision in Targeted Therapeutics

Antibody-drug conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small-molecule drug.[1][2][3] This synergy allows for the targeted delivery of chemotherapy directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.[4][5] The linker, which connects the antibody to the payload, is a critical component that dictates the stability, drug-release mechanism, and overall performance of the ADC.[1][3][6]

Succinimidyl-4-(bromoacetamido)butanoate (SBAB) is a heterobifunctional crosslinker that provides a stable thioether bond, offering advantages over other chemistries.[7][] This application note provides a comprehensive, in-depth protocol for the synthesis of ADCs using SBAB, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind each step, offering field-proven insights to ensure robust and reproducible conjugation.

The protocol is divided into two main stages: the initial modification of the antibody with the SBAB linker, followed by the conjugation of the thiol-containing drug payload. Subsequent sections will detail the essential characterization and purification strategies required to isolate a well-defined ADC with a desirable drug-to-antibody ratio (DAR).

The Chemistry of SBAB: A Two-Step Conjugation Strategy

SBAB is a non-cleavable linker that facilitates a two-step conjugation process. This approach offers precise control over the modification and conjugation reactions.

-

Amine-Reactive NHS Ester Activation: The N-hydroxysuccinimide (NHS) ester end of SBAB reacts with primary amines, predominantly the ε-amino groups of lysine residues on the antibody surface.[9] This reaction forms a stable amide bond and introduces a bromoacetamide group onto the antibody. This initial step is typically performed in a slightly alkaline buffer (pH 7.2-9.0) to ensure the deprotonation of the lysine amines, making them nucleophilic.[9]

-

Sulfhydryl-Reactive Bromoacetamide Conjugation: The bromoacetamide group is a haloacetyl moiety that is highly reactive towards sulfhydryl (thiol) groups.[10] In the second step, a thiol-containing drug payload is introduced, which undergoes a nucleophilic substitution reaction with the bromoacetylated antibody. This results in the formation of a highly stable thioether bond.[] The use of bromoacetamide offers enhanced stability compared to maleimide-based linkers, which can be susceptible to retro-Michael reactions and deconjugation.[7][11]

Below is a visual representation of the SBAB conjugation workflow.

Caption: A high-level overview of the two-step ADC synthesis workflow using the SBAB linker.

Materials and Reagents

Ensuring the quality and purity of all materials is paramount for a successful conjugation.

| Material/Reagent | Specification | Supplier Example | Purpose |

| Monoclonal Antibody (mAb) | >95% purity, in a suitable buffer (e.g., PBS) | In-house or Commercial | Targeting vehicle for the ADC |

| Succinimidyl-4-(bromoacetamido)butanoate (SBAB) | >95% purity | BroadPharm, Thermo Fisher Scientific | Heterobifunctional crosslinker |

| Thiol-containing Drug Payload | High purity, with a free sulfhydryl group | In-house or Commercial | Cytotoxic agent |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Low moisture content | Sigma-Aldrich | To dissolve the SBAB linker |

| Phosphate-Buffered Saline (PBS) | pH 7.2-7.4 | Gibco | Reaction and storage buffer |

| Sodium Borate Buffer | 50 mM, pH 8.0-9.0 | In-house preparation | Buffer for the antibody modification step |

| Tris Buffer | 50 mM, pH ~8.0 | In-house preparation | To quench the NHS ester reaction |

| L-Cysteine | >98% purity | Sigma-Aldrich | To quench the bromoacetamide reaction |

| Desalting Columns (e.g., G25) | Appropriate size for sample volume | Cytiva, Bio-Rad | For buffer exchange and removal of excess reagents |

| Hydrophobic Interaction Chromatography (HIC) Column | Suitable for ADC analysis | Tosoh Bioscience, Agilent | To determine the drug-to-antibody ratio (DAR) |

| Size Exclusion Chromatography (SEC) Column | Suitable for protein analysis | Waters, Agilent | To assess aggregation and purity |

Detailed Step-by-Step Protocol

This protocol is a general guideline and may require optimization based on the specific antibody and drug payload used.

Part 1: Antibody Preparation and Modification with SBAB

The initial step involves activating the antibody with the SBAB linker. The molar ratio of SBAB to the antibody is a critical parameter that influences the final DAR.

1.1. Antibody Buffer Exchange:

-

Rationale: It is crucial to remove any buffer components that contain primary amines (e.g., Tris, glycine) as they will compete with the antibody for reaction with the SBAB linker.[12]

-

Procedure:

-

Equilibrate a desalting column (e.g., Sephadex G-25) with reaction buffer (50 mM Sodium Borate, 150 mM NaCl, pH 8.5).

-

Apply the antibody solution to the column.

-

Collect the fractions containing the antibody.

-

Measure the protein concentration using a spectrophotometer at 280 nm. Adjust the concentration to a working range of 2-10 mg/mL. A concentration of at least 0.5 mg/mL is recommended for optimal results.[12]

-

1.2. SBAB Stock Solution Preparation:

-

Rationale: SBAB is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.

-

Procedure:

-

Allow the vial of SBAB to come to room temperature before opening to prevent condensation.

-

Prepare a 10-20 mM stock solution of SBAB in anhydrous DMSO.

-

1.3. Antibody Modification Reaction:

-

Rationale: The reaction is performed at a slightly alkaline pH to facilitate the nucleophilic attack of the lysine amines on the NHS ester. The molar excess of SBAB will directly impact the number of linkers attached to the antibody.

-

Procedure:

-

In a reaction vessel, add the buffer-exchanged antibody solution.

-

While gently stirring, add the desired molar excess of the SBAB stock solution. A starting point could be a 5-10 fold molar excess of SBAB to the antibody.

-

Incubate the reaction at room temperature for 1-2 hours.

-

To quench the reaction, add a small volume of a quenching buffer (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

-

1.4. Removal of Excess SBAB:

-

Rationale: It is essential to remove the unreacted SBAB and the quenched byproducts before proceeding to the next step to prevent interference with the drug conjugation.

-

Procedure:

-

Equilibrate a desalting column with conjugation buffer (e.g., PBS, pH 7.4).

-

Apply the quenched reaction mixture to the column.

-

Collect the fractions containing the bromoacetylated antibody.

-

Determine the protein concentration.

-

Caption: Detailed workflow for the modification of a monoclonal antibody with the SBAB linker.

Part 2: Conjugation of the Thiol-Containing Drug Payload

This stage involves the reaction between the bromoacetylated antibody and the thiol-containing drug.

2.1. Drug-Linker Stock Solution Preparation:

-

Rationale: Similar to SBAB, the drug-linker may be sensitive to oxidation or degradation. Prepare the solution fresh.

-

Procedure:

-

Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO) to a known concentration.

-

2.2. Conjugation Reaction:

-

Rationale: The bromoacetamide group reacts specifically with the sulfhydryl group of the drug. The reaction is typically performed at a neutral to slightly acidic pH.

-

Procedure:

-

To the bromoacetylated antibody solution, add the desired molar excess of the thiol-containing drug stock solution. A starting point could be a 1.5-3 fold molar excess of the drug per available bromoacetyl group.

-

Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by analyzing the DAR at different time points.

-

Quench the reaction by adding a molar excess of a thiol-containing quenching agent, such as L-cysteine, to a final concentration of ~1 mM. Incubate for 30 minutes.

-

Part 3: Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unconjugated drug, excess quenching agent, and to isolate the ADC with the desired properties. A multi-step purification strategy is often employed.[][14]

3.1. Removal of Small Molecules:

-

Rationale: The initial purification step aims to remove unconjugated drug-linker and quenching reagents.

-

Procedure:

-

Tangential Flow Filtration (TFF) / Diafiltration: This is an efficient method for buffer exchange and removing low molecular weight impurities.[4][15] Use a membrane with an appropriate molecular weight cutoff (e.g., 30 kDa).

-

Size Exclusion Chromatography (SEC): SEC can also be used to separate the ADC from smaller molecules.[12]

-

3.2. Fractionation Based on Hydrophobicity:

-

Rationale: The addition of the drug-linker increases the hydrophobicity of the antibody. Hydrophobic Interaction Chromatography (HIC) can be used to separate ADCs with different DAR values, as well as to remove unconjugated antibody and aggregates.[4][16]

-

Procedure:

-

Equilibrate an HIC column with a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[16]

-

Load the ADC sample onto the column.

-

Elute the ADC using a decreasing salt gradient. Different DAR species will elute at different salt concentrations.

-

Collect and pool the fractions containing the desired DAR species.

-

3.3. Final Buffer Exchange and Formulation:

-

Rationale: The purified ADC needs to be in a stable formulation buffer for storage.

-

Procedure:

-

Perform a final buffer exchange into the desired formulation buffer using TFF or a desalting column.

-

Sterile filter the final ADC product and store at the recommended temperature (typically 2-8°C for short-term and -80°C for long-term storage).

-

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

| Parameter | Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. This is a critical quality attribute that directly impacts efficacy and safety.[4] |

| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates, which can be immunogenic.[17] |

| Concentration | UV-Vis Spectroscopy (A280) | To determine the final concentration of the ADC. |

| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated drug-linker remaining in the final product. |

| In Vitro Cytotoxicity | Cell-based assays | To confirm that the ADC retains its cytotoxic activity against target cancer cells. |

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| Low DAR | - Insufficient molar excess of SBAB or drug-linker.[12] - Inactive SBAB or drug-linker (hydrolysis). - Interfering substances in the antibody buffer.[12] - Suboptimal reaction conditions (pH, temperature, time).[] | - Optimize the molar ratios of reagents. - Use fresh, high-quality reagents. - Ensure thorough buffer exchange of the antibody. - Systematically optimize reaction parameters. |

| High DAR / Aggregation | - Excessive molar ratio of SBAB or drug-linker. - Hydrophobic nature of the drug-linker.[17] - Unfavorable buffer conditions during conjugation.[17] | - Reduce the molar excess of the conjugation reagents. - Consider using linkers with increased hydrophilicity (e.g., PEGylation). - Screen different buffer conditions (pH, excipients). - Perform conjugation at a lower temperature. |

| Low Yield After Purification | - Aggregation and loss of product during purification steps. - Non-optimal purification method.[12] | - Optimize conjugation conditions to minimize aggregation. - Ensure the chosen purification methods (e.g., HIC, SEC) are suitable for the specific ADC. - Carefully monitor fractions during collection. |

| Heterogeneous Product | - Stochastic nature of lysine conjugation. | - While inherent to this chemistry, HIC can be used to isolate more homogeneous DAR species. For higher homogeneity, consider site-specific conjugation strategies. |

Conclusion

The protocol outlined in this application note provides a robust framework for the synthesis of antibody-drug conjugates using the heterobifunctional linker Succinimidyl-4-(bromoacetamido)butanoate. By understanding the underlying chemistry and carefully controlling the reaction parameters, researchers can reproducibly generate high-quality ADCs. The success of any ADC development program hinges on meticulous execution of the conjugation process, followed by comprehensive purification and characterization to ensure a safe and effective therapeutic candidate.

References

-

Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]

-

Bestchrom. (2026, January 19). Downstream Purification Strategies for Antibody–Drug Conjugates. Retrieved from [Link]

-

PubMed. (2022, January 15). Current approaches for the purification of antibody-drug conjugates. Retrieved from [Link]

- Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Antibody-drug conjugates: design and selection of linker, payload and conjugation chemistry. Nature Reviews Drug Discovery, 16(5), 315–337.

- Google Patents. (n.d.). Methods for antibody drug conjugation, purification, and formulation.

-

ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

-

BioPharm International. (2020, November 12). Overcoming Challenges in ADC Bioconjugation at Commercial Scale. Retrieved from [Link]

-

Pharmaceutical Technology. (2026, February 17). Tackling Aggregation Challenges in ADC Production. Retrieved from [Link]

-

PubMed. (2018, December 15). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Retrieved from [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. Retrieved from [Link]

-

BioProcess International. (2023, September 19). Manufacturing Challenges of Therapeutic Antibody–Drug Conjugates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The medicinal chemistry evolution of antibody–drug conjugates. Retrieved from [Link]

-

BioPharm International. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

-

MDPI. (2025, December 5). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimization of therapeutic antibodies. Retrieved from [Link]

-

National Institutes of Health. (2020, January 27). Sulfatase-cleavable linkers for antibody-drug conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Epitope-Based Specific Antibody Modification. Retrieved from [Link]

-

PubMed. (2021, February 18). Optimization of therapeutic antibodies. Retrieved from [Link]

-

Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from [Link]

-

Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]

-

PubMed. (2011, January 15). Effect of crosslinker concentration on characteristics of superporous hydrogel. Retrieved from [Link]

-

Technology Networks. (n.d.). Bioconjugation Chemistries for ADC Preparation. Retrieved from [Link]

-

arXiv.org. (2024, December 10). Bayesian Optimization of Antibodies Informed by a Generative Model of Evolving Sequences. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemical cross-linking and mass spectrometry to determine the subunit interaction network in a recombinant human SAGA HAT subcomplex. Retrieved from [Link]

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. abzena.com [abzena.com]

- 4. Downstream Purification Strategies for AntibodyâDrug Conjugates丨Bestchrom [bestchrom.com]

- 5. bioprocessintl.com [bioprocessintl.com]

- 6. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]

- 7. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 16. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 17. pharmtech.com [pharmtech.com]

Application Note: High-Efficiency Heterobifunctional Crosslinking using Succinimidyl-4-(bromoacetamido)butanoate (SBAB)

Abstract & Introduction

Succinimidyl-4-(bromoacetamido)butanoate (SBAB) is a heterobifunctional crosslinker designed for the controlled conjugation of amine-containing molecules (e.g., antibodies) to sulfhydryl-containing targets (e.g., enzymes, toxins, or cysteine-rich peptides).

Unlike maleimide-based crosslinkers, which are susceptible to hydrolysis and ring-opening over time, the haloacetyl group in SBAB forms a highly stable thioether linkage. Furthermore, the bromoacetyl moiety offers a distinct reactivity profile compared to iodoacetyl variants (like SIAB), providing better stability towards light and reducing agents, albeit requiring slightly more alkaline conditions for optimal reactivity.

This guide details the physicochemical constraints, buffer logic, and a validated two-step protocol to maximize conjugation efficiency while preserving biological activity.

Chemical Mechanics & Selection Logic

The Molecule

SBAB possesses two distinct reactive termini separated by a spacer arm (approx. 12.4 Å):

-

NHS Ester (N-hydroxysuccinimide): Reacts with primary amines (

) at pH 7.0–9.0 to form an amide bond.[1][2] -

Bromoacetyl Group: Reacts with sulfhydryls (

) at pH 8.0–9.0 to form a thioether bond.

Why Choose SBAB?

-

Stability vs. Speed: Bromoacetyl groups react slower than iodoacetyl groups but are significantly more stable in solution and less prone to free-halogen generation (which can damage Tyrosine/Histidine residues).

-

Non-Cleavable: The resulting thioether bond is stable in physiological conditions, making it ideal for therapeutic immunotoxins or permanent immobilization.

-

Lipophilicity: SBAB is hydrophobic. It is membrane-permeable (useful for intracellular crosslinking) but requires organic solvent dissolution.[1]

Reaction Pathway Visualization

The following diagram illustrates the sequential reaction mechanism utilized in this protocol.

Figure 1: Sequential reaction mechanism of SBAB. Step 1 targets amines; Step 2 targets thiols.

Critical Parameters: Buffers & Solubility

Success with SBAB relies on strict adherence to pH and solvent rules.

Solvent Requirements (The "First Drop" Rule)

SBAB is insoluble in aqueous buffers.

-

Protocol: Dissolve SBAB in high-quality, anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) to a concentration of 10–50 mM immediately before use.

-

Caution: Do not store SBAB in solution. The NHS ester hydrolyzes rapidly in the presence of moisture.

Buffer Selection Matrix

| Reaction Step | Recommended Buffer | pH Range | Incompatible Components (AVOID) |

| Step 1: Amine Activation | PBS, HEPES, Borate, Bicarbonate | 7.2 – 8.0 | Tris, Glycine, Imidazole (Compete with NHS ester) |

| Step 2: Thiol Conjugation | PBS, Borate, HEPES | 8.0 – 9.0* | Reducing Agents (DTT, TCEP, Mercaptoethanol) |

*Note on pH for Step 2: While iodoacetyls react well at pH 7.5, bromoacetyls require slightly higher alkalinity (pH 8.3–8.5 is optimal) to drive the nucleophilic attack of the thiolate anion. At pH > 9.0, specificity is lost, and the bromoacetyl group may react with amines or histidines.

Validated Protocol: Two-Step Protein Conjugation

Scenario: Conjugating an enzyme (Sulfhydryl-donor) to an Antibody (Amine-donor).

Materials Required[1][3][4][5][6][7][8][9][10][11][12]

-

Protein A (Antibody): 2–5 mg/mL in PBS (pH 7.2), free of amines.

-

Protein B (Enzyme): Must contain free sulfhydryls. (If not, generate them using Traut’s Reagent or SATA).

-

SBAB: Dry powder.

-

Anhydrous DMSO.

-

Desalting Columns: (e.g., Zeba Spin or PD-10) equilibrated in Conjugation Buffer.

-

Conjugation Buffer: 50 mM Sodium Borate, 5 mM EDTA, pH 8.5. (EDTA is critical to prevent metal-catalyzed oxidation of thiols).[3]

Workflow Diagram

Figure 2: Operational workflow for two-step SBAB conjugation.

Detailed Procedure

Step 1: Activation of Protein A (Antibody)

-

Calculate the molar concentration of the antibody.

-

Dissolve SBAB in DMSO to 25 mM.

-

Add SBAB to the antibody solution to achieve a 20-fold molar excess .

-

Why? A high excess ensures rapid labeling of accessible lysines.

-

Limit: Keep final DMSO volume < 10% to prevent protein denaturation.

-

-

Incubate for 30 minutes at Room Temperature (RT) or 2 hours at 4°C.

Step 2: Removal of Excess Crosslinker (CRITICAL)

Do not skip this step. Excess SBAB will react with the sulfhydryls on Protein B (Step 3) and block conjugation, resulting in homodimers or capped proteins.

-

Equilibrate a desalting column with Conjugation Buffer (pH 8.5, 5 mM EDTA) .

-

Pass the reaction mixture through the column.

-

Collect the "Activated Antibody" fraction.

Step 3: Conjugation to Protein B (Enzyme)

-

Ensure Protein B has reduced sulfhydryls. If stored in DTT/TCEP, these reducing agents must be removed via desalting prior to this step.

-

Mix Protein B with the Activated Antibody.

-

Ratio: Typically 1:1 to 3:1 (Enzyme:Antibody) molar ratio, depending on size.

-

-

Protect from light. (Bromoacetyl groups are photosensitive).

-

Incubate for 1 hour at RT or overnight at 4°C .

-

Note: The higher pH (8.5) facilitates the displacement of the Bromine atom by the Thiol.

-

Step 4: Validation

-

SDS-PAGE: Run non-reducing SDS-PAGE. Successful conjugation will result in a high molecular weight band (MW of Protein A + MW of Protein B).

-

Activity Assay: Verify the enzymatic activity of Protein B and the binding affinity of Protein A.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation | Hydrophobicity of SBAB | Decrease molar excess of SBAB. Ensure DMSO is <10%. Dilute protein concentration. |

| Low Conjugation Yield | Hydrolysis of NHS | Use fresh SBAB. Ensure buffers are anhydrous. Work quickly in Step 1. |

| Low Conjugation Yield | Oxidized Thiols | Ensure EDTA is present in Step 3. Verify free sulfhydryls on Protein B using Ellman's Reagent. |

| High Background/Aggregates | Over-labeling | Reduce SBAB molar excess (try 10x instead of 20x) in Step 1. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers and Chapter 4: Homobifunctional Crosslinkers). [Link]

-

PubChem. Compound Summary for CID 123963, SBAP (Analogous Chemistry). [Link]

Sources

Troubleshooting & Optimization

How to prevent protein aggregation during Succinimidyl-4-(bromoacetamido)butanoate crosslinking

A Guide to Preventing Protein Aggregation

Welcome to the technical support center for Succinimidyl-4-(bromoacetamido)butanoate (SBAB) crosslinking. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of using SBAB while maintaining the integrity of your protein samples. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a laboratory setting.

Understanding the Challenge: SBAB and Protein Aggregation

Succinimidyl-4-(bromoacetamido)butanoate (SBAB) is a heterobifunctional crosslinker, valued for its ability to covalently link proteins through two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine), and a bromoacetyl group that targets sulfhydryl groups (from cysteine residues). This specificity allows for controlled, stepwise conjugation. However, the very reactivity that makes SBAB useful can also induce protein aggregation if not properly managed. Aggregation can arise from several factors, including suboptimal buffer conditions, inappropriate protein concentration, and incorrect reaction stoichiometry.

This guide will walk you through the common pitfalls and provide you with the knowledge to design and execute successful SBAB crosslinking experiments, free from the confounding effects of protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of SBAB crosslinking, and how can it lead to aggregation?

SBAB is a heterobifunctional crosslinker, meaning it has two different reactive ends that target distinct functional groups on proteins. This allows for a two-step crosslinking process, which, if performed correctly, can offer a high degree of control over the conjugation reaction.

The two reactive ends of SBAB are:

-

N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a polypeptide chain, to form a stable amide bond.

-

Bromoacetyl group: This group reacts with sulfhydryl groups (-SH), primarily from cysteine residues, through a nucleophilic substitution reaction, forming a stable thioether bond.

Aggregation can occur during this process for several reasons:

-

Intermolecular Crosslinking: If the concentration of the protein is too high, or the stoichiometry of the crosslinker is not optimized, SBAB can link multiple protein molecules together, leading to the formation of large, insoluble aggregates.

-

Conformational Changes: The modification of amino acid side chains by SBAB can alter the protein's surface charge and hydrophobicity. These changes can expose previously buried hydrophobic regions, which can then interact with similar regions on other protein molecules, driving aggregation.

-

Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical. For example, the NHS ester is prone to hydrolysis at high pH, which can reduce crosslinking efficiency and potentially lead to side reactions. Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.

Below is a diagram illustrating the two-step reaction mechanism of SBAB.

Caption: Two-step reaction mechanism of SBAB crosslinker.

Troubleshooting Guide

This section addresses specific issues that can arise during SBAB crosslinking and provides actionable solutions.

Issue 1: Immediate precipitation or cloudiness observed upon adding SBAB to the protein solution.

| Potential Cause | Explanation | Recommended Solution |

| High Protein Concentration | At high concentrations, protein molecules are in close proximity, increasing the likelihood of intermolecular crosslinking and aggregation. | Work with a lower protein concentration (e.g., 1-5 mg/mL). If a high concentration is necessary, consider adding solubility-enhancing excipients. |

| Inappropriate Buffer | The buffer composition can significantly impact protein solubility. Buffers with low ionic strength may not adequately shield surface charges, leading to aggregation. | Use a buffer with an ionic strength of at least 150 mM (e.g., PBS). Consider screening different buffers to find the optimal one for your protein. |

| Incorrect SBAB:Protein Molar Ratio | An excess of SBAB can lead to extensive modification of the protein surface, altering its physicochemical properties and promoting aggregation. | Perform a titration experiment to determine the optimal SBAB:protein molar ratio. Start with a low ratio (e.g., 5:1) and gradually increase it. |

| Solvent Mismatch | SBAB is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to an aqueous protein solution can cause the protein to precipitate. | Dissolve SBAB in the smallest possible volume of anhydrous DMSO or DMF. Add the SBAB solution to the protein solution dropwise while gently stirring. |

Issue 2: Low yield of the desired crosslinked product with significant amounts of unreacted protein and/or high molecular weight aggregates.

| Potential Cause | Explanation | Recommended Solution |

| Hydrolysis of NHS Ester | The NHS ester moiety of SBAB is susceptible to hydrolysis, especially at alkaline pH. Hydrolyzed SBAB cannot react with primary amines, leading to low crosslinking efficiency. | Prepare the SBAB solution immediately before use. Perform the NHS ester reaction at a pH between 7.2 and 8.0 to balance reactivity and stability. |

| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for reaction with the NHS ester. | Use a non-amine-containing buffer for the NHS ester reaction step, such as phosphate-buffered saline (PBS) or HEPES. |

| Suboptimal Reaction Time or Temperature | Insufficient reaction time or low temperature can lead to incomplete crosslinking. Conversely, excessively long reaction times can increase the chance of aggregation. | Optimize the incubation time and temperature for each step of the crosslinking reaction. A typical starting point is 1-2 hours at room temperature. |

| Lack of Accessible Sulfhydryl Groups | If the target protein for the bromoacetyl reaction does not have accessible cysteine residues, the second step of the crosslinking will be inefficient. | If possible, use site-directed mutagenesis to introduce a cysteine residue at a suitable location. Alternatively, consider using a different crosslinker that targets other functional groups. |

Experimental Protocols

Protocol 1: Two-Step Crosslinking with SBAB

This protocol is designed to minimize intermolecular crosslinking by first activating one protein with SBAB and then introducing the second protein.

Materials:

-

Protein 1 (containing primary amines)

-

Protein 2 (containing sulfhydryl groups)

-

SBAB crosslinker

-

Anhydrous DMSO or DMF

-

Reaction Buffer: 1X PBS (pH 7.2-7.5)

-

Quenching Buffer: 1 M Tris-HCl (pH 8.0)

-

Desalting column

Procedure:

Step 1: Activation of Protein 1 with SBAB

-

Dissolve Protein 1 in the Reaction Buffer to a final concentration of 1-2 mg/mL.

-

Prepare a stock solution of SBAB in anhydrous DMSO or DMF (e.g., 10 mM).

-

Add the desired molar excess of SBAB to the Protein 1 solution. Start with a 10:1 molar ratio of SBAB:Protein 1.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

-

Remove excess, unreacted SBAB using a desalting column equilibrated with Reaction Buffer.

Step 2: Conjugation of Activated Protein 1 with Protein 2

-

Immediately add the purified, SBAB-activated Protein 1 to Protein 2 in Reaction Buffer. A 1:1 molar ratio of Protein 1 to Protein 2 is a good starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

-

The final conjugate can be purified from unreacted proteins and aggregates using size-exclusion chromatography (SEC).

Protocol 2: Characterization of Crosslinked Products by SDS-PAGE

Materials:

-

Crosslinked protein sample

-

SDS-PAGE gels

-

Running buffer

-

Sample loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)

-

Protein molecular weight standards

-

Coomassie Brilliant Blue or other protein stain

Procedure:

-

Prepare two aliquots of your crosslinked sample. To one aliquot, add sample loading buffer containing a reducing agent. To the other, add non-reducing sample loading buffer.

-

Heat the samples at 95-100°C for 5 minutes.

-

Load the samples, along with molecular weight standards, onto an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions.

-

Stain the gel to visualize the protein bands.

Interpretation:

-

Non-reducing gel: The crosslinked product should appear as a higher molecular weight band compared to the individual protein monomers. Aggregates will appear as very high molecular weight bands or may be stuck in the stacking gel.

-

Reducing gel: If the crosslink is through a disulfide bond, the reducing agent will break it, and the higher molecular weight band will disappear. Since SBAB forms a stable thioether bond, the crosslinked product should remain intact on the reducing gel.

Below is a workflow diagram for a typical two-step crosslinking experiment.

Caption: Workflow for a two-step crosslinking experiment.

Advanced Analytics for Aggregation Monitoring

To ensure the quality of your crosslinked product, it is essential to employ analytical techniques that can accurately detect and quantify protein aggregation.

-

Size-Exclusion Chromatography (SEC): This is a powerful technique for separating proteins based on their size. Aggregates will elute earlier than the desired monomeric or dimeric conjugates. Coupling SEC with Multi-Angle Light Scattering (SEC-MALS) can provide an absolute measurement of the molar mass of the eluting species, allowing for unambiguous identification of different oligomeric states.

-

Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is a rapid and non-invasive method to detect the presence of aggregates. An increase in the average particle size or the polydispersity index (PDI) can indicate aggregation.

-